REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.Br[CH2:26][C:27]1[C:28]([I:34])=[CH:29][C:30]([F:33])=[N:31][CH:32]=1>C(#N)C.C(Cl)(Cl)Cl.C(O)(C)C>[F:33][C:30]1[N:31]=[CH:32][C:27]([CH2:26][C:5]#[N:6])=[C:28]([I:34])[CH:29]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
297 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
785 mg
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=CC(=NC1)F)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
chloroform IPA
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 2 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Wash the solution with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry it over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography (5% methanol in DCM)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=N1)CC#N)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |